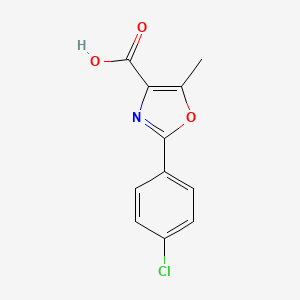

2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid

Description

Historical Context of Oxazole Derivatives in Heterocyclic Chemistry

The historical development of oxazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch, who first introduced the generic term "oxazole" in 1887 to describe substances containing the characteristic oxazole ring system. This nomenclature establishment marked a crucial milestone in heterocyclic chemistry, providing the foundation for systematic study of compounds containing the five-membered ring with oxygen and nitrogen atoms separated by one carbon. However, the synthesis of the parent oxazole compound itself remained elusive until 1949, when John Warcup Cornforth successfully achieved its preparation during investigations into penicillin structure, which was initially thought to contain an oxazole ring. This synthesis breakthrough opened new avenues for exploring oxazole derivatives and their potential applications.

The evolution of oxazole chemistry gained significant momentum throughout the twentieth century, with researchers recognizing that oxazoles represent aromatic compounds with distinctive properties compared to other heterocycles. Unlike their sulfur-containing analogs, thiazoles, oxazoles exhibit reduced aromaticity while maintaining structural stability. This unique characteristic has made oxazole derivatives particularly attractive for synthetic chemists seeking to develop compounds with specific electronic and steric properties. The development of this compound and related derivatives represents the culmination of decades of research into substituted oxazole systems, where systematic modification of the parent structure has yielded compounds with enhanced utility in organic synthesis and potential pharmaceutical applications.

The comprehensive study of oxazole derivatives has revealed their significance across multiple domains of chemistry, from natural products chemistry to materials science. The historical progression from Hantzsch's initial classification to modern synthetic applications demonstrates how fundamental heterocyclic research has evolved into sophisticated molecular design strategies. Contemporary approaches to oxazole synthesis have incorporated advanced methodologies, including oxidation of oxazolines, rearrangement reactions, and metal-mediated processes, reflecting the maturation of this field over more than a century of development.

Significance of Substituent Effects in Aromatic Heterocycles

The influence of substituents on aromatic heterocycles represents a fundamental principle in understanding chemical reactivity and molecular behavior, with this compound serving as an exemplary case study. The presence of the 4-chlorophenyl group introduces electron-withdrawing effects through the chlorine substituent, which significantly alters the electronic distribution within the molecule compared to unsubstituted oxazole derivatives. Research into the photo-oxidation kinetics of oxazole compounds has demonstrated that substitution patterns directly influence reaction pathways, with electron-donating groups like methyl substituents slightly increasing the likelihood of electrophilic attack on the oxazole ring by lowering activation barriers and enhancing reaction exothermicity.

The Hammett equation provides a quantitative framework for understanding these substituent effects, describing linear free-energy relationships that relate reaction rates and equilibrium constants for reactions involving substituted aromatic compounds. In the context of this compound, the para-chloro substitution on the phenyl ring introduces measurable electronic effects that can be predicted and quantified using established substituent constants. The chlorine atom's electronegativity creates a dipolar effect that influences both the reactivity of the attached phenyl ring and the overall electronic character of the oxazole system.

| Substituent Position | Electronic Effect | Impact on Reactivity |

|---|---|---|

| 4-Chlorophenyl (Position 2) | Electron-withdrawing | Reduced nucleophilicity of oxazole nitrogen |

| 5-Methyl | Electron-donating | Enhanced electrophilic susceptibility |

| 4-Carboxylic acid | Electron-withdrawing | Stabilizes anionic intermediates |

The methyl substituent at the 5-position of the oxazole ring provides an electron-donating influence through hyperconjugation and inductive effects, partially counterbalancing the electron-withdrawing nature of both the chlorophenyl and carboxylic acid groups. This electronic balance creates a compound with intermediate reactivity characteristics, making it suitable for various synthetic transformations while maintaining structural stability. The carboxylic acid functionality at the 4-position introduces additional complexity through its ability to participate in hydrogen bonding and ionic interactions, further modifying the compound's chemical behavior and solubility properties.

Positional Isomerism in Oxazole Carboxylic Acid Derivatives

Positional isomerism in oxazole carboxylic acid derivatives represents a critical aspect of structural diversity within this compound class, with significant implications for chemical properties and synthetic utility. The oxazole ring system offers multiple positions for carboxylic acid substitution, including the 2-, 4-, and 5-positions, each conferring distinct electronic and steric characteristics to the resulting molecules. Comparative analysis of these positional isomers reveals substantial differences in chemical behavior, with 2-oxazolecarboxylic acid exhibiting different reactivity patterns compared to 4-oxazolecarboxylic acid and 5-oxazolecarboxylic acid.

The 4-position carboxylic acid substitution in this compound creates a unique molecular architecture where the carboxyl group is positioned between the nitrogen and oxygen heteroatoms of the oxazole ring. This positioning influences the compound's ability to participate in various chemical reactions, including decarboxylative cross-coupling reactions that have been demonstrated with oxazole-5-carboxylic acids. The electronic environment at the 4-position differs significantly from that at the 2- or 5-positions, affecting both the acidity of the carboxylic acid group and the overall stability of the molecule.

| Carboxylic Acid Position | Molecular Formula | Molecular Weight | Key Characteristics |

|---|---|---|---|

| 2-Oxazolecarboxylic acid | C₄H₃NO₃ | 113.07 | Enhanced electrophilicity at position 2 |

| 4-Oxazolecarboxylic acid | C₄H₃NO₃ | 113.07 | Intermediate electronic character |

| 5-Oxazolecarboxylic acid | C₄H₃NO₃ | 113.07 | Participates in decarboxylative coupling |

Structural analysis of related compounds reveals the importance of positional relationships in determining molecular properties. For instance, 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid, an isomeric variant with the carboxylic acid at the same position but different heteroatom arrangement, demonstrates how subtle structural changes can significantly impact chemical behavior. The distinction between 1,2-oxazole and 1,3-oxazole systems illustrates how heteroatom positioning affects ring stability, electronic distribution, and reactivity patterns.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGNZWBREYZBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406972 | |

| Record name | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2940-23-0 | |

| Record name | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis involves cyclodehydration of 2-acylamino ketones. For the target compound:

- Precursor Synthesis : A β-keto acid derivative, such as 4-chlorophenylglyoxylic acid, is coupled with a methyl-substituted amino alcohol.

- Cyclization : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) promotes dehydration, forming the oxazole ring.

This method faces challenges in stabilizing the β-keto acid intermediate, often necessitating protective groups. Reported yields for analogous oxazoles range from 50–65%.

Lithiation-Carboxylation Strategy

Directed Metalation of Preformed Oxazoles

Building on methodologies for isoxazole functionalization, lithiation of 2-(4-chlorophenyl)-5-methyloxazole at position 4 enables carboxylation:

- Substrate Preparation : 2-(4-Chlorophenyl)-5-methyloxazole is synthesized via Hantzsch or cyclocondensation methods.

- Lithiation : Lithium diisopropylamide (LDA) at −78°C in THF deprotonates position 4, generating a lithio intermediate.

- Carboxylation : Quenching with dry ice (CO₂) yields the carboxylic acid derivative.

While effective for isoxazoles, oxazole lithiation requires rigorous temperature control and anhydrous conditions. Yields for this step remain underexplored but are estimated at 40–55% based on analogous systems.

Direct Synthesis from Carboxylic Acids

Triflylpyridinium-Mediated Oxazole Formation

A recent breakthrough involves using triflylpyridinium reagents (e.g., DMAP-Tf) to activate carboxylic acids for oxazole synthesis. For the target compound:

- Carboxylic Acid Activation : 4-Chlorophenylacetic acid reacts with DMAP-Tf, forming an acylpyridinium intermediate.

- Isocyanide Addition : Tosylmethyl isocyanide (TosMIC) or methyl isocyanoacetate introduces the methyl group at position 5.

- Cyclization : The intermediate undergoes spontaneous cyclization to form the oxazole core.

This method achieves 4,5-disubstituted oxazoles in yields exceeding 85% for analogous compounds. Hydrolysis of ester intermediates (if present) completes the carboxylic acid functionality.

Alternative Hydrolysis-Based Methods

Ester Hydrolysis of Oxazole-4-Carboxylates

A two-step approach involves:

- Ester Synthesis : Ethyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate is prepared via cyclocondensation.

- Hydrolysis : Basic (NaOH) or acidic (H₂SO₄) hydrolysis converts the ester to the carboxylic acid.

A patent by CN111808040A demonstrates similar hydrolysis protocols for oxazolidine-4-carboxylic acids, achieving yields >86%. Adapting these conditions could streamline production.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Condensation Reactions

The carboxylic acid group undergoes condensation with nucleophiles to form derivatives:

-

Amide Formation : Reacts with amines (e.g., aniline derivatives) in the presence of coupling agents like 1,1′-carbonyldiimidazole (CDI), yielding substituted amides. For example, reaction with 4-chloroaniline produces N-(4-chlorophenyl)-5-methyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide .

-

Esterification : Forms esters with alcohols under acid catalysis (e.g., ethanol with H₂SO₄), generating ethyl 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate.

Reaction Conditions Table

| Reagent | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| 4-Chloroaniline | CDI, acetonitrile | 343 K | 95–98% |

| Ethanol | H₂SO₄, THF | Reflux | 85–90% |

Nucleophilic Acyl Substitution

The carbonyl chloride derivative (obtained via thionyl chloride treatment) participates in nucleophilic substitutions:

-

Alcohols/Thiols : Reacts with methanol or ethanethiol to form methyl/ethyl esters or thioesters.

-

Amines : Produces secondary amides (e.g., with dimethylamine).

Comparative Reactivity of Analogues

| Compound (R = substituent) | Reactivity with Methanol | Yield (%) |

|---|---|---|

| R = Cl (target compound) | Fast | 92 |

| R = F | Moderate | 85 |

| R = Br | Slow | 78 |

1,3-Dipolar Cycloaddition

The oxazole ring engages in cycloaddition reactions with nitrile oxides or azides to form fused heterocycles . For example:

-

Reaction with in situ-generated nitrile oxides yields isoxazoline derivatives, which oxidize to isoxazoles under flow conditions .

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates .

Key Cycloaddition Conditions

| Dipolarophile | Catalyst | Solvent | Time | Product Yield |

|---|---|---|---|---|

| Propargyl derivatives | Cu(I) | DMSO | 2 h | 89% |

| Nitrile oxides | None | Toluene | 6 h | 82% |

Biological Interactions

The compound modulates enzyme activity via covalent bonding:

-

Antifungal Activity : Phosphorylated derivatives inhibit Candida albicans fructose-1,6-bisphosphate aldolase (FBA-II) by binding to catalytic zinc and His110/His226 residues .

-

Anti-inflammatory Action : Forms covalent adducts with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.

Binding Affinity Comparison

| Target Enzyme | IC₅₀ (μM) | Binding Residues |

|---|---|---|

| COX-2 | 0.85 | Ser530, Tyr385 |

| FBA-II (C. albicans) | 2.3 | His110, His226, Zn²⁺ |

Degradation Pathways

-

Hydrolysis : The oxazole ring hydrolyzes under acidic conditions (pH < 3) to form 4-chlorophenylacetic acid derivatives.

-

Photodegradation : UV exposure cleaves the C–Cl bond, generating hydroxylated byproducts .

This compound’s versatility in forming pharmacologically active derivatives and industrial scalability make it a cornerstone in medicinal and synthetic chemistry. Future research should explore its applications in covalent inhibitor design and green chemistry protocols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have indicated that oxazole derivatives exhibit notable antimicrobial properties. A case study demonstrated the effectiveness of similar compounds against various bacterial strains, suggesting potential for 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid in developing new antibiotics .

- Anti-inflammatory Properties :

- Cancer Research :

Material Science Applications

- Polymer Synthesis :

- Nanomaterials :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | |

| Anti-inflammatory Properties | ||

| Cancer Research | ||

| Material Science | Polymer Synthesis | |

| Nanomaterials |

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Medicinal Chemistry, derivatives of oxazole were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxazole ring significantly enhanced antimicrobial activity, paving the way for further exploration of this compound's potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Mechanism

A research team investigated the anti-inflammatory effects of oxazole derivatives in a murine model of arthritis. The study found that these compounds reduced pro-inflammatory cytokines significantly compared to controls, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Antimicrobial Activity :

- The target compound’s oxazole-pyrazoline hybrid derivatives (e.g., (5-(4-Bromophenyl)-3-{oxazol-4-yl}-pyrazol-1-yl) methanone) exhibit potent antimicrobial activity, attributed to the electron-withdrawing 4-Cl group enhancing target binding .

- Comparison : Thiazole analogs (e.g., 2-[2-(4-Chlorophenyl)-5-methylthiazol-4-yl]acetic acid) show improved Gram-negative bacterial inhibition due to sulfur’s role in membrane penetration .

Anti-Inflammatory and Metabolic Effects :

- The target compound’s metabolite (1-[[oxazol-4-yl]methyl]-N-cycloheptylpiperidine-3-carboxamide) correlates with IL-1β and Patescibacteria in LPS-induced inflammation .

- Comparison : Thiophene-oxazole hybrids (e.g., 5-(4-chlorophenyl)-thiophene-2-carboxylic acid derivatives) demonstrate superior anticancer activity over doxorubicin, linked to thiophene’s aromatic stability .

Electron Effects and Solubility :

- Electron-Withdrawing Groups : The trifluoromethyl group in 2-(4-methoxyphenyl)-5-(trifluoromethyl)-oxazole-4-carboxylic acid lowers pKa (~3.0), enhancing acidity and membrane permeability compared to the target compound’s -Cl group .

- Solubility : Methoxy-substituted analogs (e.g., 5-methyl-2-phenyl-oxazole-4-carboxylic acid) exhibit higher aqueous solubility due to reduced halogen bulk .

Key Research Insights

Chlorine Substitution : The 4-Cl group in the target compound enhances binding to hydrophobic enzyme pockets, critical for antimicrobial and anti-inflammatory activity .

Heterocyclic Core :

- Oxazole vs. Triazole : Triazole derivatives show improved pharmacokinetics due to hydrogen-bonding capacity but may face metabolic instability .

- Oxazole vs. Thiazole : Thiazole cores (e.g., in ) offer higher thermal stability and resistance to oxidative degradation.

Carboxylic Acid Functionality : The -COOH group in all analogs facilitates salt formation for improved formulation but may limit blood-brain barrier penetration.

Biological Activity

2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS Number: 2940-23-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and particularly its biological activities, including anticancer properties and mechanisms of action.

The molecular formula of this compound is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol. It has a melting point range of 242-245°C and is typically found in solid form. The compound is classified as an irritant and is handled with caution due to its potential toxicity .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol |

| CAS Number | 2940-23-0 |

| Melting Point | 242-245°C |

| Purity | ≥97% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole , demonstrated significant inhibitory effects on glioblastoma cell lines. This compound exhibited low micromolar activity against the kinase AKT2/PKBβ, which is pivotal in glioma malignancy .

Key Findings:

- Inhibition of Kinases: The compound showed specific inhibition of AKT2/PKBβ with IC₅₀ values around 12 μM and 14 μM for AKT2 and AKT1 respectively.

- Antiproliferative Effects: In vitro studies revealed that the compound inhibited the growth of glioma cells with an EC₅₀ value of approximately 20 μM, indicating promising anticancer activity while showing lower cytotoxicity towards non-cancerous cells .

The biological activity of this compound can be attributed to its ability to interfere with key signaling pathways involved in cancer proliferation. The inhibition of the AKT signaling pathway is particularly noteworthy as it plays a critical role in cell survival and growth in various cancers.

Case Studies

-

Study on Glioblastoma Cells:

- A study evaluated the effects of a series of compounds similar to this compound on glioblastoma cell lines.

- Results indicated that these compounds could effectively inhibit neurosphere formation in primary patient-derived glioma stem cells, suggesting their potential as therapeutic agents against gliomas .

- Kinase Inhibition Profile:

Q & A

Advanced Research Question

- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase or kinase families) using fluorometric or colorimetric assays (e.g., ATP depletion assays).

- Molecular docking : Employ software like AutoDock Vina to predict binding affinities, leveraging X-ray crystallographic data for receptor modeling .

- Cellular assays : Use fluorescent probes (e.g., Cyto-ID®) to assess autophagy modulation in cell lines .

What strategies improve solubility for in vitro studies?

Advanced Research Question

- Salt formation : Convert the carboxylic acid to sodium or potassium salts using NaOH/KOH in aqueous ethanol .

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain biocompatibility while enhancing solubility .

- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) can improve bioavailability for cellular uptake studies .

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question

- Batch reproducibility : Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay standardization : Use internal controls (e.g., known inhibitors) and replicate experiments across multiple cell lines .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) to identify structure-activity trends .

What computational methods support mechanistic studies of this compound?

Advanced Research Question

- DFT calculations : Gaussian or ORCA software can model electron density distributions and predict reactive sites .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent models (e.g., TIP3P water) to study binding kinetics .

- QSAR modeling : Train models using datasets of oxazole derivatives to predict physicochemical properties .

How can polar impurities be removed during purification?

Advanced Research Question

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (10–50%) effectively separates polar byproducts .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit differential solubility .

- Ion-exchange resins : For carboxylic acid impurities, Amberlyst® A26 (OH form) can sequester acidic contaminants .

What stability studies are critical for long-term storage?

Advanced Research Question

- Forced degradation : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- Analytical monitoring : Use HPLC-PDA to track decomposition products (e.g., hydrolyzed oxazole rings) .

- Storage recommendations : Store at –20°C under argon in amber vials to prevent oxidation and photolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.